molecular formula C20H19ClN4O2 B2939842 N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954298-28-3

N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2939842
CAS No.: 954298-28-3
M. Wt: 382.85
InChI Key: VUTQPBWWQQFPGL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a cyclopropyl group at position 5 and a 4-methylphenyl group at position 1. The amide nitrogen is linked to a 5-chloro-2-methoxyphenyl moiety, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. Its synthesis likely follows protocols similar to other triazole-4-carboxamides, involving coupling reactions between activated carboxylic acid intermediates and substituted anilines .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-12-3-8-15(9-4-12)25-19(13-5-6-13)18(23-24-25)20(26)22-16-11-14(21)7-10-17(16)27-2/h3-4,7-11,13H,5-6H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTQPBWWQQFPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Characteristics

The molecular structure of N-CTMC features a five-membered triazole ring that is known for its stability and versatility in pharmaceutical applications. The presence of various functional groups enhances its interaction with biological targets. Key structural components include:

  • Triazole Ring : A five-membered heterocycle with three nitrogen atoms.
  • Chloro and Methoxy Substituents : These groups may influence the compound's pharmacological properties.
  • Cyclopropyl and Methyl Phenyl Groups : Contribute to the compound's unique pharmacophoric characteristics.

Biological Activity

While comprehensive studies specifically focusing on N-CTMC are scarce, the broader class of 1,2,3-triazoles has demonstrated a wide range of biological activities. The following table summarizes the known activities of various triazole derivatives, which may provide insights into the potential activity of N-CTMC:

Compound NameStructural FeaturesBiological Activity
5-Cyclopropyl-N-(2-hydroxyethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamideCyclopropyl ring; Hydroxyethyl groupAntimicrobial
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamideChlorophenyl; Methoxy groupAnticancer
5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-ylphosphonateNitrophenyl; Phosphonate groupCytotoxic

The precise mechanism of action for N-CTMC remains largely unexplored. However, it is hypothesized that the triazole ring may interact with various biological targets such as enzymes or receptors. For instance:

  • Anticholinesterase Activity : Triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurotransmitter metabolism .

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in various therapeutic contexts:

  • Antifungal Activity : Triazoles have been extensively studied for their antifungal properties. Compounds similar to N-CTMC have shown efficacy against fungal pathogens by inhibiting ergosterol synthesis .
  • Anticancer Properties : Some triazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, certain compounds have been shown to induce apoptosis in tumor cells through various signaling pathways .
  • Anti-inflammatory Effects : Research indicates that triazole-based compounds can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes .

Future Directions

Further research is essential to elucidate the specific biological activities and mechanisms of action for N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Potential areas of investigation include:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy against specific diseases.
  • Structure–Activity Relationship (SAR) Analysis : Exploring how variations in structure influence biological activity could lead to more potent derivatives.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 1,2,3-triazole core exhibits dual reactivity patterns depending on reaction conditions:

Electrophilic Substitution

The N1 atom (adjacent to the 4-methylphenyl group) participates in electrophilic reactions. For example:

  • Alkylation/Acylation : Under basic conditions, the triazole nitrogen can react with alkyl halides or acyl chlorides to form quaternary ammonium salts or acylated derivatives. Reported yields for similar triazoles range from 60–85%.

Cycloaddition Reactions

The triazole ring can act as a dipolarophile in Huisgen cycloadditions. For instance:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : While the parent triazole is a product of CuAAC, derivatives may undergo further functionalization via strain-promoted reactions .

Carboxamide Group Reactivity

The carboxamide moiety (-CONH-) undergoes hydrolysis and nucleophilic substitution:

Hydrolysis

  • Acidic Conditions : Hydrolysis yields 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and 5-chloro-2-methoxyaniline. Rates depend on acid concentration (e.g., 80% conversion in 6M HCl at 80°C) .

  • Basic Conditions : Saponification forms the carboxylate salt, which can be acidified to isolate the free carboxylic acid .

Transamidation

Reaction with primary or secondary amines in the presence of coupling agents (e.g., CDI, DCC) produces new amide derivatives. For example:

ReagentProductYield (%)Reference
EthylenediamineN,N'-bis(amide) derivative72
BenzylamineN-benzyl substituted amide68

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity:

Ring-Opening Reactions

  • Oxidative Cleavage : Ozonolysis or strong oxidants (e.g., KMnO₄) cleave the cyclopropane to form dicarboxylic acids .

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) opens the ring to yield a propane-1,3-diamine derivative .

Aromatic Substitution on Halogenated/Methoxyphenyl Groups

The 5-chloro-2-methoxyphenyl group undergoes regioselective electrophilic substitution:

Chlorine Replacement

  • Nucleophilic Aromatic Substitution (NAS) : The electron-withdrawing methoxy group meta-directs incoming nucleophiles (e.g., -OH, -NH₂) under harsh conditions (150–200°C) .

Methoxy Group Reactions

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl group (82% yield) .

Stability Under Environmental Conditions

ConditionStability ProfileDegradation ProductsReference
UV Light (λ > 300 nm)Photolytic cleavage of triazole ringFragmented aryl-triazole species
Aqueous Acid (pH 2)Carboxamide hydrolysisCarboxylic acid + aniline
Aqueous Base (pH 12)Saponification + cyclopropane openingCarboxylate + propane derivatives

Metal Coordination

The triazole nitrogen and carboxamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .

Enzyme Inhibition

Analogous triazole carboxamides inhibit cytochrome P450 enzymes (IC₅₀: 0.8–2.1 μM) and fungal lanosterol 14α-demethylase (CYP51) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthetic methodologies, and reported activities.

Structural and Substituent Variations

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 5-cyclopropyl, 1-(4-methylphenyl), N-(5-chloro-2-methoxyphenyl) Not provided Combines cyclopropyl (steric bulk) and chloro/methoxy (electronic modulation)
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-cyclopropyl, 1-(4-methoxyphenyl), N-(4-chlorophenyl) Not provided Methoxy enhances solubility; chloro improves lipophilicity
1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 5-methyl, 1-(4-chlorophenyl), N-(oxazolylmethyl) Not provided Oxazole moiety may enhance binding to aromatic receptors
1-(4-chlorophenyl)-N-butyl-1H-1,2,3-triazole-4-carboxamide N-butyl, 1-(4-chlorophenyl) 306.79 (C₁₅H₁₉ClN₄O) Butyl chain increases hydrophobicity; simpler structure
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 5-methyl, 1-(4-methylphenyl), varied N-substituents (e.g., alkyl, aryl) ~250–350 Methyl groups improve metabolic stability; diverse N-substituents modulate activity

Crystallographic and Spectroscopic Data

  • : Reports crystal structures of related triazole-4-carboxamides, confirming planar triazole cores and intermolecular hydrogen bonding (N–H···O) critical for stability .
  • : Provides $ ^1H $-NMR and MS data for pyrazole-carboxamides, highlighting characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and carboxamide NH (δ ~12.8 ppm) .

Key Research Findings and Implications

Substituent-Driven Activity : Chloro and methoxy groups balance electronic effects, while cyclopropyl and methylphenyl groups optimize steric and pharmacokinetic properties.

Synthetic Efficiency : CDI-mediated coupling (as in ) offers higher yields and purity compared to EDCI/HOBt methods.

Unresolved Questions : The target compound’s exact biological targets, toxicity, and in vivo efficacy remain uncharacterized in the provided evidence.

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